4-bromo-N-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide
Description
Properties
IUPAC Name |
4-bromo-N-[2-(1-ethyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BrN2O/c1-2-23-13-3-4-17-14-15(5-10-19(17)23)11-12-22-20(24)16-6-8-18(21)9-7-16/h5-10,14H,2-4,11-13H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEYCLJBBTAXCEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC2=C1C=CC(=C2)CCNC(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide typically involves multiple steps. One common approach includes the bromination of a benzamide precursor, followed by the introduction of the ethyl-tetrahydroquinoline moiety through a series of coupling reactions. Key steps may involve:
Bromination: The benzamide precursor is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom.
Coupling Reaction: The brominated benzamide is then subjected to a coupling reaction with 1-ethyl-1,2,3,4-tetrahydroquinoline using a suitable catalyst, such as palladium, under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, altering the oxidation state of the nitrogen or other functional groups.
Coupling Reactions: The benzamide moiety can participate in coupling reactions, forming new carbon-carbon or carbon-nitrogen bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
4-bromo-N-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interactions with biological macromolecules and its potential effects on cellular processes.
Mechanism of Action
The mechanism of action of 4-bromo-N-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Features
The compound shares a benzamide backbone with analogs reported in and . Key differences lie in substituent groups and side chains, which modulate pharmacological and physicochemical properties. Below is a comparative analysis:
Key Observations
Substituent Diversity: The target compound’s tetrahydroquinoline side chain contrasts with heteroaromatic side chains (e.g., pyridinyl, thienyl) in analogs. This may enhance blood-brain barrier penetration due to increased lipophilicity. Bromine at position 4 is shared with the Ev4 compound but absent in analogs, which prioritize sulfur-containing groups (e.g., thioethers) at position 2. Bromine’s electron-withdrawing effects could stabilize the aromatic ring or facilitate halogen bonding .
Biological Implications: compounds are designed for anticancer and antiviral applications, with thioether and heterocyclic side chains likely targeting enzymes or receptors involved in proliferation or infection . The Ev4 compound’s trifluoropropyloxy group and fluorophenyl side chain indicate resistance to metabolic degradation, a feature absent in the target compound .
Synthetic Considerations: The target compound’s synthesis likely employs amide coupling strategies similar to Ev4’s method (e.g., benzoyl chloride + amine) .
Research Findings and Inferences
- Structural Activity Relationships (SAR): Electron-withdrawing groups (bromine, cyano) in the target and analogs may enhance binding to electron-rich biological targets. Bicyclic side chains (tetrahydroquinoline) vs. monocyclic side chains (pyridinyl) could alter selectivity profiles. For example, tetrahydroquinoline derivatives often exhibit serotonin receptor affinity, whereas pyridinyl groups may target kinases .
Biological Activity
4-Bromo-N-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide is a synthetic organic compound that has garnered interest in medicinal chemistry due to its unique structure and potential biological activities. This compound features a bromine atom attached to a benzamide structure, combined with an ethyl-tetrahydroquinoline moiety. Understanding its biological activity is crucial for exploring its potential therapeutic applications.
Chemical Structure and Synthesis
The compound's IUPAC name is 4-bromo-N-[2-(1-ethyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]benzamide. Its molecular formula is , with a molecular weight of approximately 373.32 g/mol. The synthesis typically involves bromination of a benzamide precursor followed by coupling with 1-ethyl-1,2,3,4-tetrahydroquinoline using catalysts like palladium under inert conditions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. Studies suggest that the compound may modulate the activity of these targets through competitive inhibition or allosteric modulation. The exact pathways remain under investigation but are believed to involve alterations in cellular signaling processes .
Biological Activities
The following sections summarize various biological activities associated with the compound.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines. For instance, it has shown effectiveness against human breast cancer cells by inducing apoptosis and inhibiting cell cycle progression .
Neuroprotective Effects
The compound has also been explored for its neuroprotective effects. Preliminary studies suggest that it may protect neuronal cells from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases. The mechanism appears to involve the modulation of neurotransmitter levels and enhancement of neurotrophic factors.
Antimicrobial Activity
In addition to its antitumor and neuroprotective properties, this compound has demonstrated antimicrobial activity against several pathogenic bacteria and fungi. The compound's structure suggests potential interactions with microbial cell membranes or essential metabolic pathways.
Case Studies
Several case studies have highlighted the biological implications of this compound:
- Study on Cancer Cell Lines : A study published in Cancer Letters reported that treatment with this compound resulted in a dose-dependent decrease in viability in MCF-7 breast cancer cells. The study concluded that this compound could serve as a lead for developing new anticancer agents .
- Neuroprotection in Animal Models : In an animal model of Alzheimer’s disease, administration of the compound showed a reduction in amyloid-beta plaque formation and improvement in cognitive function tests. This suggests potential for therapeutic use in neurodegenerative disorders.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
